Cas no 2171600-68-1 (3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}oxolane-2-carboxylic acid)
2171600-68-1 structure
Product Name:3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}oxolane-2-carboxylic acid
CAS-nummer:2171600-68-1
MF:C27H32N2O6
MW:480.552787780762
CID:6300168
PubChem ID:165820539
Update Time:2025-06-13
3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}oxolane-2-carboxylic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}oxolane-2-carboxylic acid
- EN300-1540207
- 2171600-68-1
- 3-{2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}oxolane-2-carboxylic acid
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- Inchi: 1S/C27H32N2O6/c1-3-27(4-2,25(32)29-22-13-14-34-23(22)24(30)31)16-28-26(33)35-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,21-23H,3-4,13-16H2,1-2H3,(H,28,33)(H,29,32)(H,30,31)
- InChI-sleutel: KPLSPHJVLLMCDG-UHFFFAOYSA-N
- LACHT: O1CCC(C1C(=O)O)NC(C(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)(CC)CC)=O
Berekende eigenschappen
- Exacte massa: 480.22603674g/mol
- Monoisotopische massa: 480.22603674g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 10
- Complexiteit: 747
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.2
- Topologisch pooloppervlak: 114Ų
3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}oxolane-2-carboxylic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1540207-0.05g |
3-{2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}oxolane-2-carboxylic acid |
2171600-68-1 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1540207-0.1g |
3-{2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}oxolane-2-carboxylic acid |
2171600-68-1 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1540207-0.25g |
3-{2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}oxolane-2-carboxylic acid |
2171600-68-1 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1540207-0.5g |
3-{2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}oxolane-2-carboxylic acid |
2171600-68-1 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1540207-1.0g |
3-{2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}oxolane-2-carboxylic acid |
2171600-68-1 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1540207-2.5g |
3-{2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}oxolane-2-carboxylic acid |
2171600-68-1 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1540207-5.0g |
3-{2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}oxolane-2-carboxylic acid |
2171600-68-1 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1540207-10.0g |
3-{2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}oxolane-2-carboxylic acid |
2171600-68-1 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1540207-50mg |
3-{2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}oxolane-2-carboxylic acid |
2171600-68-1 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1540207-100mg |
3-{2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}oxolane-2-carboxylic acid |
2171600-68-1 | 100mg |
$2963.0 | 2023-09-26 |
3-{2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}oxolane-2-carboxylic acid Gerelateerde literatuur
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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